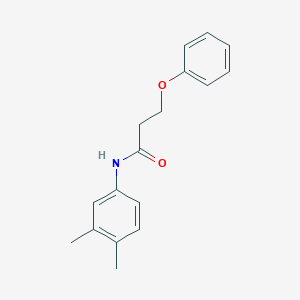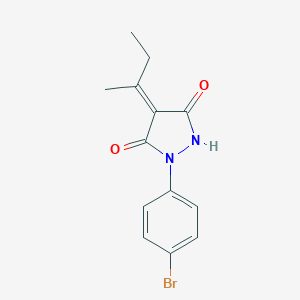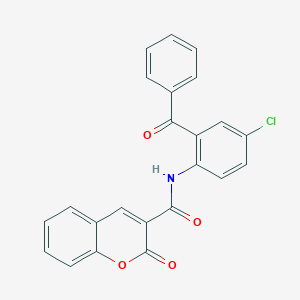
N-(3,4-dimethylphenyl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a propanamide backbone, with a 3,4-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-phenoxypropanamide typically involves the reaction of 3,4-dimethylaniline with phenoxypropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted amides or ethers.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-phenoxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
N-(3,4-dimethylphenyl)-3-phenoxypropanamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-3-phenoxypropanamide
- N-(3,5-dimethylphenyl)-3-phenoxypropanamide
- N-(3,4-dimethylphenyl)-3-methoxypropanamide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-8-9-15(12-14(13)2)18-17(19)10-11-20-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Clave InChI |
SVACSFBGDSZDQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(4-iodoanilino)carbonyl]-2-(4-pyridinyl)vinyl]benzamide](/img/structure/B405727.png)
![N-[2,6-bis(methyloxy)pyrimidin-4-yl]-4-({2,4,6-trisnitrophenyl}amino)benzenesulfonamide](/img/structure/B405728.png)
![N-[2-(4-fluorophenyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405729.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405733.png)
![2-[2-methyl-5-({(E)-[3-methyl-1-(naphthalen-1-yl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B405735.png)
![2-[5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-chlorobenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B405742.png)
![2-[2-chloro-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B405746.png)
![2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B405748.png)
![N'-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405750.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl benzenesulfonate](/img/structure/B405754.png)
![5-(2,4-dichlorophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405755.png)
![N-[1-[(4-chloroanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405757.png)
